3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a unique oxabicyclo[2.1.1]hexane scaffold. This structure is characterized by its high ring strain and compact nature, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry offers a promising pathway for scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iridium photoredox catalysts and dichloromethane under blue LED irradiation . These conditions facilitate the formation of bicyclic scaffolds with high yields .
Major Products: The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are important building blocks for medicinal chemistry .
Scientific Research Applications
3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a key building block for the synthesis of bioactive compounds . In biology and medicine, its derivatives are being explored for their potential therapeutic properties . The compound’s unique structure also makes it valuable for studying conformational constraints and secondary structure formation in peptides .
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets through its strained bicyclic scaffold. This interaction can modulate the solubility, activity, and conformational restriction of candidate molecules . The compound’s high ring strain and unique structure allow it to act as a bio-isostere, mimicking the behavior of other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane . These compounds share the characteristic high ring strain and compact nature of 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.
Uniqueness: What sets this compound apart is its specific oxabicyclo[2.1.1]hexane scaffold, which provides unique opportunities for synthetic transformations and biological interactions . Its ability to form highly ordered secondary structures in peptides further highlights its uniqueness .
Properties
Molecular Formula |
C8H12O4 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7-3-8(4-7,6(10)11)5(2-9)12-7/h5,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
KWSDQHZNHXZLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)CO)C(=O)O |
Origin of Product |
United States |
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